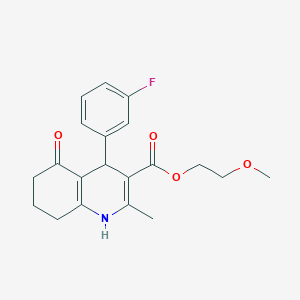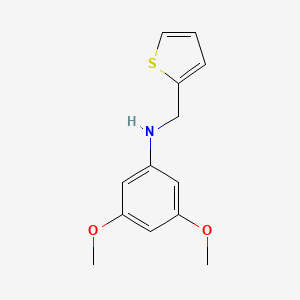![molecular formula C21H22FN3O2 B5208964 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5208964.png)
4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields. This compound, also known as FMMP, has been synthesized using different methods and has shown promising results in scientific research.
作用机制
4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine acts as a selective antagonist of the G protein-coupled receptor 35 (GPR35). GPR35 is a GPCR that has been implicated in various physiological processes, including inflammation, pain, and glucose homeostasis. This compound binds to GPR35 and prevents its activation, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have effects on various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to decrease cAMP levels and inhibit MAPK activation, leading to downstream effects on various physiological processes, including inflammation, pain, and glucose homeostasis.
实验室实验的优点和局限性
4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has several advantages for lab experiments, including its high selectivity for GPR35 and its ability to modulate downstream signaling pathways. However, this compound also has limitations, including its relatively low potency and its potential off-target effects.
未来方向
There are several future directions for 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine research, including the development of more potent and selective GPR35 antagonists, the investigation of the role of GPR35 in various physiological processes, and the development of new drugs that target GPR35 and its downstream signaling pathways. Additionally, this compound may have potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. Further research is needed to fully understand the potential of this compound in these areas.
合成方法
4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has been synthesized using different methods, including the reaction of 2-fluoro-4-methoxybenzaldehyde with phenylhydrazine to form 3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole. This intermediate is then reacted with morpholine and formaldehyde to form this compound. Another method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with phenylhydrazine to form 3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole, which is then reacted with formaldehyde and morpholine to form this compound.
科学研究应用
4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has shown potential application in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of G protein-coupled receptors (GPCRs) in the brain. In cancer research, this compound has been used to study the role of GPCRs in cancer cell proliferation and metastasis. In drug discovery, this compound has been used as a lead compound to develop new drugs that target GPCRs.
属性
IUPAC Name |
4-[[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-26-18-7-8-19(20(22)13-18)21-16(14-24-9-11-27-12-10-24)15-25(23-21)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVFYMUEGKEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C=C2CN3CCOCC3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)

![ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5208900.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5208924.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)


![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5208934.png)

